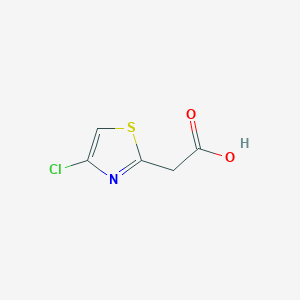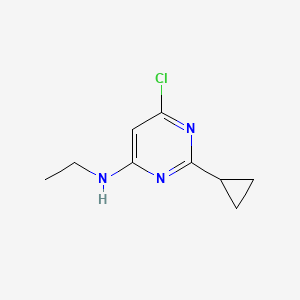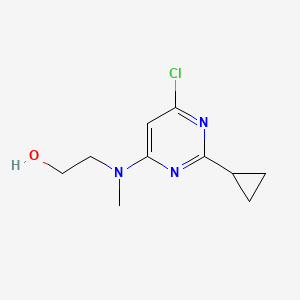
3,6-Diméthoxy-4-(pipérazin-1-yl)pyridazine
Vue d'ensemble
Description
3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C10H16N4O2 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
J'ai effectué une recherche sur les applications de recherche scientifique de la 3,6-Diméthoxy-4-(pipérazin-1-yl)pyridazine. Voici une analyse complète mettant l'accent sur les applications uniques dans divers domaines. Chaque section fournit des informations détaillées spécifiques à ce domaine.
Développement pharmaceutique
Ce composé peut servir de précurseur ou d'intermédiaire dans la synthèse de produits pharmaceutiques conçus pour inhiber les enzymes ou les récepteurs impliqués dans les processus pathologiques. Par exemple, des composés structurellement similaires à la This compound ont été explorés pour leur potentiel à inhiber l'ADAMTS, une enzyme impliquée dans les conditions inflammatoires et les maladies impliquant la dégradation du cartilage .
Synthèse chimique
En chimie synthétique, ce composé pourrait être utilisé dans la création de nouvelles banques de produits chimiques. Il peut servir de bloc de construction pour des dérivés modifiés structurellement ayant des activités biologiques potentielles, comme on le voit dans des recherches connexes impliquant des dérivés de benzothiazole liés à la pipérazine .
Recherche agricole
Des composés ayant des structures de pipérazine ont été étudiés pour leur utilisation potentielle comme agents antifongiques en agriculture . Ce composé pourrait être étudié pour des applications similaires.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to exhibit a wide range of biological activities, including antiviral , antipsychotic , antimicrobial , and anti-HIV-1 activities. They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
For instance, piperazine derivatives can act as dopamine and serotonin antagonists , suggesting that they might interact with their targets by blocking the action of these neurotransmitters.
Biochemical Pathways
Based on the biological activities of similar compounds, it can be inferred that this compound might affect pathways related to neurotransmission, particularly those involving dopamine and serotonin .
Result of Action
Similar compounds have been shown to exhibit various biological activities, suggesting that this compound might have similar effects .
Analyse Biochimique
Biochemical Properties
3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine. Inhibition of acetylcholinesterase by 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine leads to increased levels of acetylcholine, which can enhance cholinergic transmission . Additionally, this compound has shown interactions with butyrylcholinesterase, another enzyme involved in cholinergic pathways .
Cellular Effects
3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine exhibits significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in neuroprotection and anti-inflammatory responses . Furthermore, 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine can alter cellular metabolism by impacting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine involves several key interactions at the molecular level. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is characterized by competitive inhibition, where 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine competes with acetylcholine for the active site . Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine can maintain its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, leading to sustained increases in acetylcholine levels .
Dosage Effects in Animal Models
The effects of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and neuroprotection without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and biotransformation . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity . Additionally, 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine can influence metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine within cells and tissues involve several mechanisms. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function . The distribution of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine can also affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . This localization can influence the compound’s ability to modulate cellular processes and exert its effects.
Propriétés
IUPAC Name |
3,6-dimethoxy-4-piperazin-1-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-15-9-7-8(10(16-2)13-12-9)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQGJQWROGJKFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C(=C1)N2CCNCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Hydroxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one](/img/structure/B1492476.png)




![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1492483.png)





![[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride](/img/structure/B1492495.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B1492496.png)
